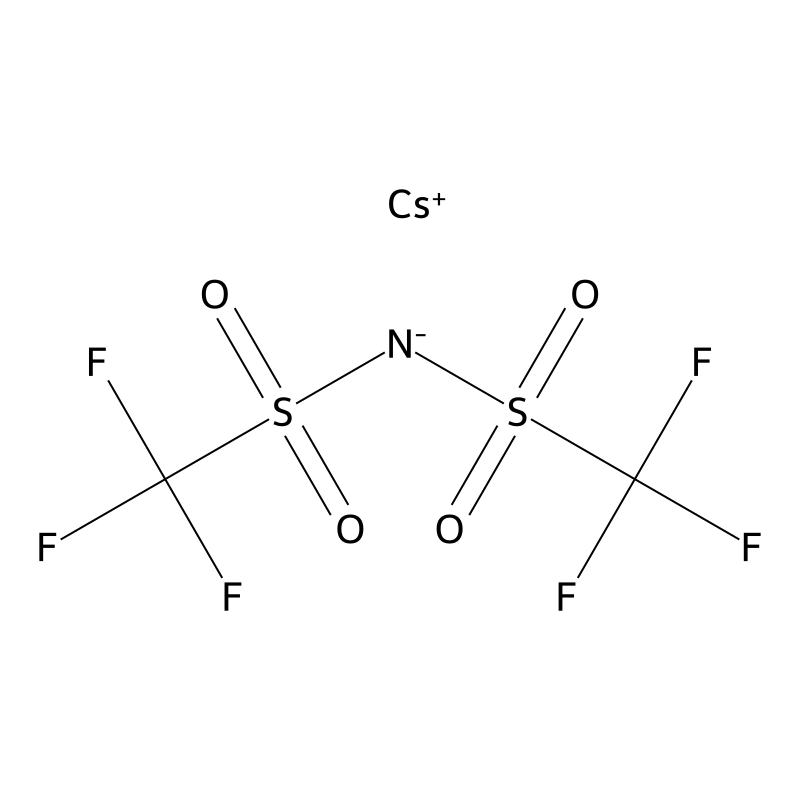Cesium(I) Bis(trifluoromethanesulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ionic Liquid Behavior
CsTFSI exhibits properties characteristic of ionic liquids. Ionic liquids are salts with melting points below 100°C, existing as liquids at room temperature. This property makes CsTFSI a valuable solvent for various research applications, particularly for reactions involving sensitive or unstable molecules. Unlike traditional organic solvents, CsTFSI offers negligible vapor pressure, reducing solvent evaporation and potential environmental concerns [].
Thermal Stability
CsTFSI boasts exceptional thermal stability. It demonstrates a high decomposition temperature, allowing its use in high-temperature reactions without significant degradation []. This characteristic makes it suitable for studying reactions requiring elevated temperatures.
High Conductivity
CsTFSI possesses good ionic conductivity, facilitating efficient movement of ions within the material. This property makes it a promising candidate for applications in electrolytes for batteries and fuel cells [].
Lanthanide Ion Coordination
CsTFSI demonstrates the ability to complex with lanthanide ions (elements with atomic numbers 57 to 71). This complexation ability finds applications in the separation and purification of these elements, which are crucial components in various technological applications [].
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the chemical formula . It features a cesium cation paired with two bis(trifluoromethanesulfonyl)imide anions. This compound is notable for its high thermal stability and excellent solubility in various organic solvents, making it a valuable component in electrochemical applications, particularly as an electrolyte in supercapacitors and batteries .
CsTFSI is a corrosive compound []. It can cause severe skin burns and eye damage upon contact. Inhalation or ingestion can also be harmful []. Always handle CsTFSI with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].
Please Note:
- Specific data for some properties like solubility might not be readily available due to the ongoing research nature of this compound.
- CsTFSI is not currently approved for any commercial applications and is strictly for research purposes.
The synthesis of Cesium(I) Bis(trifluoromethanesulfonyl)imide typically involves the reaction of cesium carbonate with trifluoromethanesulfonic anhydride. The general procedure includes:
- Dissolving cesium carbonate in a suitable solvent.
- Adding trifluoromethanesulfonic anhydride dropwise while stirring.
- Allowing the reaction mixture to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and crystallization.
This method yields high purity and good yields of the desired compound .
Cesium(I) Bis(trifluoromethanesulfonyl)imide has several applications:
- Electrolytes: Used extensively in supercapacitors and lithium-ion batteries due to its excellent ionic conductivity and thermal stability .
- Catalysts: Functions as a ligand in various organic synthesis reactions, enhancing reaction rates and selectivity .
- Material Science: Employed in developing advanced materials for electronics and energy storage systems.
Several compounds share structural similarities with Cesium(I) Bis(trifluoromethanesulfonyl)imide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Lithium Bis(trifluoromethanesulfonyl)imide | Contains lithium cation instead of cesium | Lower ionic conductivity compared to cesium variant |
| Sodium Bis(trifluoromethanesulfonyl)imide | Sodium cation; similar anionic structure | Less thermal stability than cesium variant |
| Potassium Bis(trifluoromethanesulfonyl)imide | Potassium cation; similar anionic structure | Higher solubility in organic solvents than sodium variant |
Cesium(I) Bis(trifluoromethanesulfonyl)imide stands out due to its superior ionic conductivity and thermal stability, making it particularly suitable for high-performance electrochemical applications .
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








